molecular formula C11H12N2O2 B11896831 3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid

3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid

Cat. No.: B11896831
M. Wt: 204.22 g/mol
InChI Key: ANNJTXAXHUHGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid is a heterocyclic organic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a propanoic acid side chain further distinguishes it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as its role in blocking γ-aminobutyric acid receptors in the case of its use as a tranquilizer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused bicyclic structure and the presence of a propanoic acid side chain make it a versatile compound for various applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(1-methylimidazo[1,5-a]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c1-8-9-4-2-3-7-13(9)10(12-8)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,14,15)

InChI Key

ANNJTXAXHUHGGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CN2C(=N1)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.